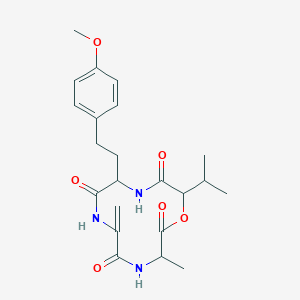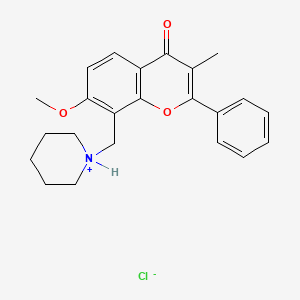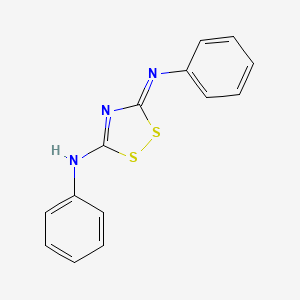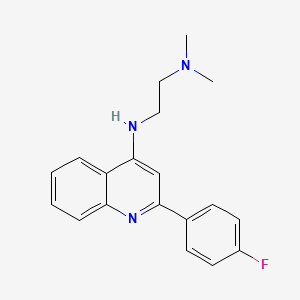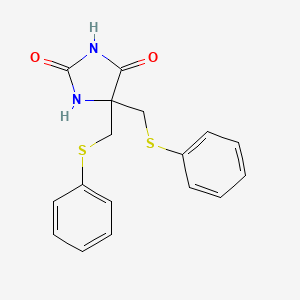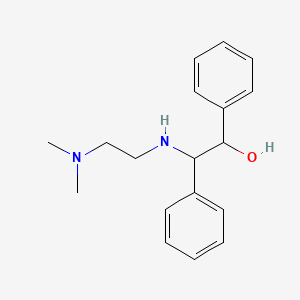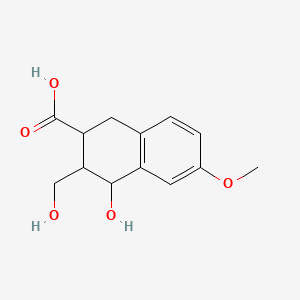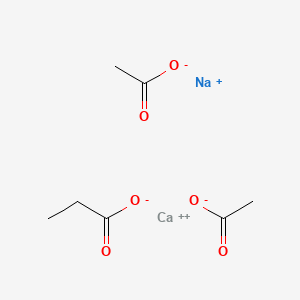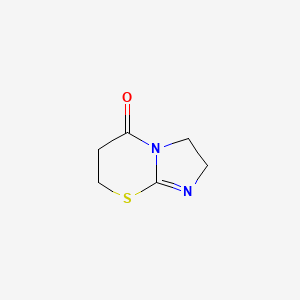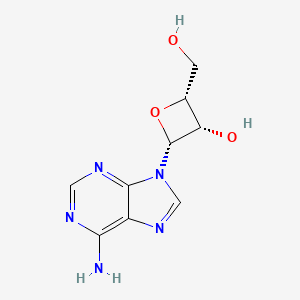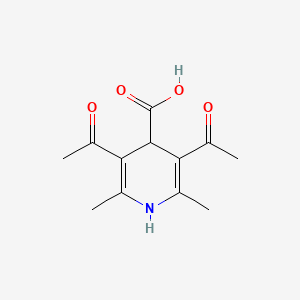
3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is a chemical compound with the molecular formula C11H15NO2. It is a derivative of dihydropyridine, a class of compounds known for their biological and pharmacological activities. This compound is characterized by the presence of acetyl groups at the 3 and 5 positions, and methyl groups at the 2 and 6 positions on the dihydropyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of acetyl acetone with the corresponding aldehyde and ammonia gas. This reaction typically occurs under reflux conditions in an alcohol-alkaline medium for 8-10 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different dihydropyridine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which can have different biological and pharmacological properties.
科学研究应用
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid has several scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes involved in metabolic processes. The compound may also interact with calcium channels, leading to the modulation of calcium ion flow in cells .
相似化合物的比较
Similar Compounds
3,5-Diacetyl-1,4-dihydro-2,6-lutidine: Similar in structure but lacks the carboxylic acid group.
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Contains ester groups instead of acetyl groups.
4-Phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains phenyl and ester groups.
Uniqueness
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
属性
CAS 编号 |
27296-06-6 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC 名称 |
3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-5-9(7(3)14)11(12(16)17)10(8(4)15)6(2)13-5/h11,13H,1-4H3,(H,16,17) |
InChI 键 |
FWQMVTACSLVNOW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)C)C(=O)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B12799512.png)
![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/structure/B12799520.png)
